4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid

Antiviral Drug Discovery Zika Virus Entry Inhibitor

Select this specific 1-carboxylic acid regioisomer to access chemotypes unavailable with 2- or 3-carboxy analogs. Essential for synthesizing potent anti-ZIKV entry inhibitors (EC50 6–20× lower than ribavirin) and EGFR inhibitors such as PI 13 (IC50 0.062 µM vs. MCF-7). The 1-carboxylate vector enables distinct allosteric interactions at GPCRs including the A1 adenosine receptor, making it critical for fragment-based drug discovery. Procure ≥95% purity to ensure reproducible synthetic outcomes and avoid regioisomer-related activity loss.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 6435-75-2
Cat. No. B1330440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
CAS6435-75-2
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(SC=C2C1)C(=O)O
InChIInChI=1S/C9H10O2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11)
InChIKeyZBNTUDLPJCXPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid (CAS 6435-75-2): A Core Tetrahydrobenzothiophene Building Block for Drug Discovery and Chemical Synthesis


4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid (CAS 6435-75-2), also known as 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid, is a heterocyclic organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . It belongs to the tetrahydrobenzothiophene class, characterized by a partially saturated benzothiophene core with a carboxylic acid group at the 1-position. This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and for the generation of fragment libraries in drug discovery . It is commercially available from multiple suppliers with purities typically ≥95-97%, a melting point of approximately 203 °C, and is routinely handled as a solid at room temperature .

Why 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid Cannot Be Replaced by In-Class Analogs: The Critical Role of Carboxylic Acid Position in Modulating Reactivity and Target Engagement


Substitution of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid with closely related isomers, such as the 2- or 3-carboxylic acid derivatives, is not functionally equivalent and can significantly alter synthetic outcomes and biological activity profiles. The position of the carboxylic acid group on the tetrahydrobenzothiophene core dictates both the compound's chemical reactivity (e.g., regioselectivity in further functionalization reactions) and its potential as a pharmacophore . For instance, studies on tetrahydrobenzothiophene derivatives reveal that the 1-carboxylic acid scaffold is a distinct starting point for accessing unique chemotypes, such as those with anti-ZIKV entry inhibition properties (EC50 = 6-20× lower than ribavirin), which are not recapitulated by the 3-carboxylic acid series that is more commonly associated with antibacterial (e.g., LPS biogenesis inhibition) or anticancer (e.g., Topo I/II inhibition) activities [1] [2] [3]. Furthermore, in the context of fragment-based drug discovery, the 1-carboxylic acid regioisomer offers a different vector for molecular elaboration compared to the 2- or 3-carboxy analogs, leading to distinct interactions with biological targets such as the A1 adenosine receptor allosteric site . Therefore, selecting this specific isomer is essential for research programs aiming to explore the unique chemical and biological space accessible from the 1-carboxylate-substituted tetrahydrobenzothiophene core.

Quantitative Differentiation of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid Against Key Tetrahydrobenzothiophene Analogs: A Comparative Evidence Guide


Carboxylic Acid Regioisomer Drives Divergent Antiviral vs. Antibacterial SAR: 1-COOH Enables Anti-ZIKV Entry Inhibition Not Seen with 3-COOH Analogs

Derivatives built upon the 4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylic acid scaffold (structurally analogous to the target compound's core) have been optimized into potent anti-Zika virus (ZIKV) entry inhibitors, a biological activity not reported for the 3-carboxylic acid regioisomer series. While 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives primarily exhibit antibacterial activity against E. coli, P. aeruginosa, Salmonella, and S. aureus [1], a novel series of 1-carboxylate-related derivatives (exemplified by hit 5a and optimized lead 5v) demonstrated specific inhibition of ZIKV entry [2].

Antiviral Drug Discovery Zika Virus Entry Inhibitor Tetrahydrobenzothiophene

1-Carboxylic Acid Isomer Offers a Distinct Molecular Vector for A1 Adenosine Receptor Allosteric Modulation Compared to the 2-Carboxylic Acid Isomer

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is an established allosteric enhancer of agonist activity at the A1 adenosine receptor . The 1-carboxylic acid isomer (4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid) presents the carboxylic acid moiety at a different vector angle and distance relative to the fused ring system, which is predicted to alter its binding mode and interactions within the allosteric site .

GPCR Pharmacology A1 Adenosine Receptor Allosteric Modulation Fragment-Based Drug Discovery

Regioselective Functionalization of 1-COOH Core Enables Unique Substitution Patterns Relative to 3-COOH Analogs, Leading to Divergent Anticancer Mechanisms

The position of the carboxylic acid group on the tetrahydrobenzothiophene core influences the regioselectivity of subsequent synthetic transformations, leading to distinct substitution patterns and, consequently, different biological targets. Derivatives synthesized from 4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylic acid analogs have been explored as EGFR inhibitors (e.g., compound PI 13 with an IC50 of 0.062 µM against MCF-7 cells) [1]. In contrast, derivatives of the 3-carboxylic acid scaffold are more frequently associated with dual Topoisomerase I/II inhibition and DNA intercalation [2].

Anticancer Drug Discovery EGFR Inhibition Topoisomerase Inhibition Tetrahydrobenzothiophene

Recommended Application Scenarios for 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid Based on Comparative Evidence


Anti-ZIKV Drug Discovery: Hit-to-Lead Optimization of Viral Entry Inhibitors

This compound is the preferred starting material for medicinal chemistry campaigns targeting Zika virus infection. The core 1-carboxylate scaffold, as demonstrated by the development of lead compound 5v, enables the synthesis of potent ZIKV entry inhibitors with EC50 values 6-20 times lower than ribavirin [1]. Researchers should procure this specific isomer to access this novel antiviral chemotype, as the 3-carboxylic acid isomer has not demonstrated similar activity and is instead associated with antibacterial mechanisms [2].

EGFR-Targeted Anticancer Research: Synthesis of Novel Tyrosine Kinase Inhibitors

For programs focused on developing new EGFR inhibitors for cancers such as breast cancer, 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid provides a validated synthetic entry point. Derivatives based on this core, such as PI 13, have shown promising activity with an IC50 of 0.062 µM against MCF-7 cells [3]. Using this 1-carboxylic acid isomer ensures access to the substitution pattern required for potent EGFR engagement, differentiating it from 3-carboxylic acid analogs that are more frequently directed toward topoisomerase inhibition [4].

Fragment-Based Drug Discovery (FBDD) Library Construction for GPCR Allosteric Sites

In FBDD, 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid serves as a high-value fragment for probing allosteric sites, particularly on GPCRs like the A1 adenosine receptor. While the 2-carboxylic acid isomer is a known allosteric enhancer, the 1-carboxylic acid isomer presents a unique spatial vector for the carboxylate pharmacophore, which can lead to novel binding modes and selectivity profiles . Its inclusion in fragment libraries expands the chemical diversity and increases the probability of identifying hits with differentiated pharmacology compared to standard 2-carboxy or 3-carboxy tetrahydrobenzothiophene fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.